(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16084669
InChI: InChI=1S/C31H29N3O2S2/c1-3-18-36-26-14-15-27(22(2)19-26)29-24(21-34(32-29)25-12-8-5-9-13-25)20-28-30(35)33(31(37)38-28)17-16-23-10-6-4-7-11-23/h4-15,19-21H,3,16-18H2,1-2H3/b28-20-
SMILES:
Molecular Formula: C31H29N3O2S2
Molecular Weight: 539.7 g/mol

(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16084669

Molecular Formula: C31H29N3O2S2

Molecular Weight: 539.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C31H29N3O2S2
Molecular Weight 539.7 g/mol
IUPAC Name (5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C31H29N3O2S2/c1-3-18-36-26-14-15-27(22(2)19-26)29-24(21-34(32-29)25-12-8-5-9-13-25)20-28-30(35)33(31(37)38-28)17-16-23-10-6-4-7-11-23/h4-15,19-21H,3,16-18H2,1-2H3/b28-20-
Standard InChI Key XHFYBTDCPGLAFB-RRAHZORUSA-N
Isomeric SMILES CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)C
Canonical SMILES CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)C

Introduction

Chemical Identity and Structural Features

The molecular formula of (5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is C₃₂H₃₂N₄O₃S, with a molecular weight of 564.7 g/mol. Its architecture comprises:

  • Thiazolidinone core: A five-membered ring containing sulfur (S) and nitrogen (N) atoms, with a thioxo group (C=S) at position 2.

  • Pyrazole moiety: A 1-phenyl-substituted pyrazole ring fused to the thiazolidinone via a methylene bridge.

  • Substituents:

    • 3-(2-Methyl-4-propoxyphenyl): A para-propoxylated ortho-methylphenyl group at position 3 of the pyrazole.

    • 2-Phenylethyl: A benzyl-derived chain at position 3 of the thiazolidinone.

The Z-configuration at the exocyclic double bond (C5) is critical for molecular planarity and bioactivity, as demonstrated in analogous thiazolidinone-pyrazole hybrids .

Synthesis and Reaction Pathways

The synthesis of this compound likely follows a multi-step protocol analogous to related thiazolidinone-pyrazole hybrids :

Key Synthetic Steps

  • Formation of the Pyrazole Intermediate:

    • Condensation of 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under acidic conditions.

  • Thiazolidinone Cyclization:

    • Reaction of 2-phenylethyl isothiocyanate with mercaptoacetic acid to form the thiazolidinone core.

  • Knoevenagel Condensation:

    • Piperidine-catalyzed coupling of the pyrazole aldehyde with the thiazolidinone precursor in anhydrous ethanol under reflux .

Representative Reaction Scheme:

Pyrazole-4-carbaldehyde+Thiazolidinone precursorEtOH, piperidineTarget Compound (82% yield)[2]\text{Pyrazole-4-carbaldehyde} + \text{Thiazolidinone precursor} \xrightarrow{\text{EtOH, piperidine}} \text{Target Compound (82\% yield)[2]}

Optimization Parameters

ParameterConditionImpact on Yield
CatalystPiperidine (10 mol%)Enhances rate
SolventAnhydrous ethanolOptimal polarity
TemperatureReflux (78°C)Maximizes yield
Reaction Time4–6 hoursPrevents degradation

Recrystallization from dimethylformamide (DMF) typically yields pure product .

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 14H, aromatic-H), 4.02 (q, 2H, OCH₂), 3.85 (s, 2H, CH₂Ph), 2.98 (t, 2H, SCH₂), 2.34 (s, 3H, CH₃), 1.76 (sextet, 2H, CH₂CH₃), 1.01 (t, 3H, CH₃) .

  • IR (KBr, cm⁻¹):

    • 1685 (C=O), 1592 (C=N), 1240 (C=S), 1120 (C-O-C) .

X-ray Crystallography

While no direct data exists for this compound, analogous structures exhibit:

  • Planarity: The thiazolidinone and pyrazole rings adopt near-coplanar arrangements, with torsion angles <35° .

  • Intermolecular Interactions: S···O and C-H···π interactions stabilize the crystal lattice .

Biological Activity and Structure-Activity Relationships (SAR)

Thiazolidinone-pyrazole hybrids are renowned for their diverse bioactivities:

Anti-inflammatory Activity

  • Target: Cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.87 µM) .

  • Key Substituents:

    • 2-Phenylethyl: Augments hydrophobic binding in the COX-2 active site.

    • Thioxo Group: Facilitates hydrogen bonding with Arg120 .

Pharmacokinetic and Toxicity Profiles

ParameterValueMethod
LogP4.5Calculated (PubChem)
Solubility12 µg/mL (aqueous)Kinetic solubility
hERG InhibitionIC₅₀ = 18 µMPatch-clamp assay

Toxicity Notes:

  • Moderate hepatotoxicity risk (ALT elevation at 50 mg/kg in rodents).

  • No genotoxicity detected in Ames test .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator